(R)-2-methoxypropyl 4-methylbenzenesulfonate
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Overview
Description
®-2-methoxypropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxypropyl 4-methylbenzenesulfonate typically involves the reaction of ®-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of ®-2-methoxypropyl 4-methylbenzenesulfonate follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-methoxypropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium thioacetate in solvents like acetone.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield the corresponding iodide derivative .
Scientific Research Applications
®-2-methoxypropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is utilized in the preparation of nonlinear optical materials.
Pharmaceuticals: It serves as a building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ®-2-methoxypropyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzenesulfonic acid: A related compound with similar reactivity but lacks the methoxypropyl group.
Bis(4-methylphenylsulfonyl)amino 4-methylbenzenesulfonate: Another sulfonate derivative with different substituents.
Uniqueness
®-2-methoxypropyl 4-methylbenzenesulfonate is unique due to its specific combination of the methoxypropyl group and the 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and materials science .
Properties
Molecular Formula |
C11H16O4S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1 |
InChI Key |
IHRUWHJSVMOZTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Origin of Product |
United States |
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